JHW007 Hydrochloride: A Technical Guide to its Mechanism of Action
JHW007 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride is a novel benztropine (B127874) analog with a high affinity for the dopamine (B1211576) transporter (DAT).[1] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 exhibits an atypical pharmacological profile, functioning as a potent cocaine antagonist with low abuse liability.[2][3] This document provides an in-depth technical overview of the mechanism of action of JHW007 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
JHW007 hydrochloride's primary mechanism of action is as an atypical dopamine reuptake inhibitor .[4] It binds with high affinity to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to a gradual and sustained increase in extracellular dopamine levels.[4] This mode of action contrasts sharply with that of cocaine, which induces a rapid and pronounced spike in dopamine, a key factor in its reinforcing and addictive properties.
A crucial aspect of JHW007's atypical profile is its interaction with the DAT in a closed or occluded conformation .[4] This distinct binding mode is thought to underlie the slower onset and reduced peak of extracellular dopamine elevation observed with JHW007 compared to cocaine.[4]
Furthermore, evidence suggests a secondary mechanism involving the direct antagonism of the D2 autoreceptor .[4][5] This action may contribute to its unique pharmacological effects by modulating dopamine neuron firing and neurotransmission.[5] The binding of JHW007 to the DAT has also been shown to be sodium-independent, another feature distinguishing it from typical cocaine-like ligands.[1]
While JHW007 demonstrates high selectivity for the DAT, it also exhibits some affinity for σ-binding sites and H1 histamine (B1213489) receptors.[6] The precise contribution of these off-target interactions to its overall pharmacological profile, particularly its cocaine-antagonist effects, remains an area of ongoing investigation.[6]
Quantitative Data Summary
The following tables summarize the key binding affinities and functional potencies of JHW007 hydrochloride from various in vitro and in vivo studies.
Table 1: Radioligand Binding Affinities (Kd) of [3H]JHW007 and [3H]WIN 35428
| Radioligand | Preparation | Binding Model | High-Affinity Kd (nM) | Low-Affinity Kd (nM) |
| [3H]JHW 007 | Rat Striatal Membranes | Two-site | 7.40 | 4400 |
| [3H]JHW 007 | Mouse Striatal Membranes | Two-site | 8.18 | 2750 |
| [3H]JHW 007 | hDAT-transfected N2A Membranes | One-site | 43.7 | - |
| [3H]WIN 35428 | Rat Striatal Membranes | One-site | 4.21 | - |
| [3H]WIN 35428 | Mouse Striatal Membranes | One-site | 8.99 | - |
| Data sourced from[1][2] |
Table 2: Functional Activity of JHW007
| Assay | Parameter | Value |
| Dopamine Uptake Inhibition | IC50 | 24.6 ± 1.97 nM |
| Data sourced from[6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathways for JHW007 and its logical relationship as a cocaine antagonist.
Caption: Proposed signaling pathway of JHW007 hydrochloride.
Caption: Comparative mechanism of Cocaine and JHW007 at the DAT.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
This protocol is adapted from studies characterizing the binding of [3H]JHW007 to the dopamine transporter.[2]
Objective: To determine the binding affinity (Kd) and density (Bmax) of JHW007 at the DAT in rodent striatal membranes and hDAT-transfected cells.
Materials:
-
[3H]JHW 007 (Specific Activity: 50 Ci/mmol)
-
[3H]WIN 35428 (Specific Activity: 84 Ci/mmol)
-
Unlabeled JHW007 and WIN 35428
-
GBR 12909 (for nonspecific binding determination)
-
Cocaine HCl (for nonspecific binding determination)
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Rat/mouse striatal tissue or hDAT/N2A neuroblastoma cells
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Modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4)
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Whatman GF/B filters, pre-soaked in 0.3% polyethyleneimine
-
Scintillation counter
Membrane Preparation:
-
Dissect striata from rat or mouse brains and freeze immediately, or wash hDAT/N2A cells with ice-cold buffer.
-
Homogenize tissues or cells in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Polytron homogenizer.
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Centrifuge the homogenate at 20,000g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in buffer and recentrifuge.
-
Suspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per ml.
Binding Assay Protocol:
-
Set up assay tubes containing 0.5 ml of sucrose phosphate buffer.
-
For saturation experiments, add increasing concentrations of [3H]JHW 007 or [3H]WIN 35428.
-
For homologous competition experiments, add a fixed concentration of radioligand (e.g., 0.5 nM) and increasing concentrations of unlabeled ligand.
-
Add 1.0 mg of membrane preparation to each tube.
-
Define nonspecific binding in parallel tubes containing a high concentration of a competing ligand (e.g., 100 µM GBR 12909 for [3H]JHW 007 or 100 µM cocaine for [3H]WIN 35428).
-
Incubate tubes for 120 minutes on ice to reach equilibrium.
-
Terminate the incubation by rapid filtration through pre-soaked Whatman GF/B filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using nonlinear regression to determine Kd and Bmax values.
Caption: Experimental workflow for radioligand binding assays.
In Vivo Dopamine Transporter Occupancy
This protocol is based on studies assessing the in vivo binding of JHW007 to the DAT.[6]
Objective: To determine the rate and extent of DAT occupancy by JHW007 in vivo.
Materials:
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JHW007 hydrochloride
-
Cocaine hydrochloride
-
[125I]RTI-121 (radioligand for DAT)
-
Saline
-
Rodents (e.g., mice)
-
Gamma counter
Procedure:
-
Administer various doses of JHW007 or cocaine to different groups of animals.
-
At various time points after drug administration, inject a tracer dose of [125I]RTI-121.
-
After a set time for the radioligand to distribute and bind (e.g., 30 minutes), euthanize the animals.
-
Rapidly dissect the brain regions of interest (e.g., striatum) and a reference region with low DAT density (e.g., cerebellum).
-
Measure the radioactivity in the tissue samples using a gamma counter.
-
Calculate the specific binding of [125I]RTI-121 in the striatum by subtracting the radioactivity in the cerebellum.
-
Determine the percentage of DAT occupancy by comparing the specific binding in JHW007-treated animals to that in vehicle-treated control animals.
-
Plot DAT occupancy as a function of time and dose to determine the kinetics of in vivo binding.
Caption: Experimental workflow for in vivo DAT occupancy studies.
Patch-Clamp Electrophysiology
This protocol is a generalized representation based on the methodology used to study the effects of JHW007 on dopamine neurons.[5]
Objective: To investigate the effects of JHW007 on the electrophysiological properties of midbrain dopamine neurons, including firing rate and D2 autoreceptor-mediated currents.
Materials:
-
JHW007 hydrochloride
-
Cocaine
-
Artificial cerebrospinal fluid (aCSF)
-
Mouse brain slice preparation equipment (vibratome)
-
Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass micropipettes for recording
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) containing the substantia nigra or ventral tegmental area from mice.
-
Maintain slices in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Identify dopamine neurons for recording using visual guidance (e.g., infrared-differential interference contrast microscopy).
-
Establish a whole-cell patch-clamp recording from a dopamine neuron.
-
Record baseline neuronal activity, including spontaneous firing rate.
-
To assess D2 autoreceptor function, electrically evoke dopamine release and record the resulting inhibitory postsynaptic currents (IPSCs) mediated by D2 receptors.
-
Bath-apply JHW007 at various concentrations to the slice.
-
Record changes in the neuron's firing rate and the amplitude and duration of the D2 receptor-mediated IPSCs in the presence of JHW007.
-
Compare the effects of JHW007 to those of a typical DAT inhibitor like cocaine.
Conclusion
JHW007 hydrochloride represents a significant departure from classical dopamine reuptake inhibitors. Its unique mechanism of action, characterized by high-affinity binding to an occluded conformation of the DAT and potential direct D2 autoreceptor antagonism, results in a pharmacological profile that is not reinforcing and effectively antagonizes the behavioral effects of cocaine.[3][4][5] The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of JHW007 and similar atypical DAT inhibitors in the treatment of cocaine addiction.
References
- 1. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JHW-007 - Wikipedia [en.wikipedia.org]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
